2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole
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Overview
Description
2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole is a complex organic compound that features a furan ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Polymer Science: Incorporation into polymers to impart specific properties.
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole: Lacks the sulfanyl group.
2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-phenyl-1,3-oxazole: Has a phenyl group instead of the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole may impart unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C22H19NO4S2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(1-phenylethylsulfanyl)-1,3-oxazole |
InChI |
InChI=1S/C22H19NO4S2/c1-15-10-12-18(13-11-15)29(24,25)21-22(27-20(23-21)19-9-6-14-26-19)28-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3 |
InChI Key |
SKXAGEMYXRQWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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